molecular formula C10H12F2N2O4S B2963061 2-(2-{[(Tert-butoxy)carbonyl]amino}-1,3-thiazol-4-yl)-2,2-difluoroacetic acid CAS No. 2225136-75-2

2-(2-{[(Tert-butoxy)carbonyl]amino}-1,3-thiazol-4-yl)-2,2-difluoroacetic acid

Cat. No.: B2963061
CAS No.: 2225136-75-2
M. Wt: 294.27
InChI Key: CAFIRNJIKQISHT-UHFFFAOYSA-N
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Description

2-(2-{[(Tert-butoxy)carbonyl]amino}-1,3-thiazol-4-yl)-2,2-difluoroacetic acid is an organic compound with applications spanning chemistry, biology, medicine, and industrial processes. This compound is notable for its chemical structure, which features a thiazole ring, a tert-butoxycarbonyl group, and two difluoromethyl groups. This unique arrangement provides the compound with distinctive reactivity and functionality, making it a valuable molecule in various scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[(Tert-butoxy)carbonyl]amino}-1,3-thiazol-4-yl)-2,2-difluoroacetic acid involves several steps:

  • Step 1: Formation of 2-amino-1,3-thiazole via a cyclization reaction of α-haloketones and thiourea.

  • Step 2: Introduction of the tert-butoxycarbonyl (Boc) protective group to the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

  • Step 3: Incorporation of the difluoroacetic acid moiety through a nucleophilic substitution reaction using difluoroacetic acid chloride (F2CHCOCl) with the Boc-protected thiazole.

Industrial Production Methods

Industrial production of this compound scales up the synthetic routes mentioned above, optimizing reaction conditions for efficiency and yield. This includes:

  • Utilizing high-purity reagents.

  • Performing reactions under controlled temperature and pressure.

  • Implementing continuous flow systems for consistent production.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: The compound can undergo nucleophilic or electrophilic substitution at the thiazole ring.

  • Hydrolysis: The Boc-protecting group can be removed under acidic conditions.

  • Coupling Reactions: It can participate in amide bond formation with other carboxylic acids or amines.

Common Reagents and Conditions

  • Nucleophilic Substitution: Reagents such as sodium azide or amines in polar aprotic solvents like DMF (dimethylformamide).

  • Hydrolysis: Acidic reagents such as HCl (hydrochloric acid) or TFA (trifluoroacetic acid).

  • Coupling Reactions: EDCI (N-ethyl-N'-(3-dimethylaminopropyl) carbodiimide) and HOBt (1-Hydroxybenzotriazole) in organic solvents like dichloromethane.

Major Products

  • Depending on the reagents, reaction conditions, and the specific reaction, products could range from different thiazole derivatives, amino acid conjugates, to difluoroalkyl-substituted compounds.

Scientific Research Applications

Chemistry

  • Building Blocks: As a precursor in the synthesis of more complex molecules, especially those containing thiazole and difluoroacetate moieties.

  • Pharmaceuticals: Key intermediate in the synthesis of potential drug candidates.

Biology

  • Biochemical Probes: Utilized in the design of biochemical probes due to its ability to engage in specific biochemical interactions.

Medicine

  • Drug Design:

Industry

  • Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Amino-1,3-thiazol-4-yl)-2,2-difluoroacetic acid: Lacks the Boc-protecting group, resulting in different reactivity and applications.

  • 2-(2-{[(Tert-butoxy)carbonyl]amino}-1,3-oxazol-4-yl)-2,2-difluoroacetic acid: Similar structure with an oxazole ring instead of a thiazole ring, affecting its chemical properties and applications.

Uniqueness

2-(2-{[(Tert-butoxy)carbonyl]amino}-1,3-thiazol-4-yl)-2,2-difluoroacetic acid is unique due to the combination of its thiazole ring, Boc-protecting group, and difluoroacetic acid moiety, making it highly versatile in synthetic applications, particularly in drug development and material science.

There you have it—a deep dive into a fascinating compound with multifaceted applications. What intrigues you the most about it?

Properties

IUPAC Name

2,2-difluoro-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N2O4S/c1-9(2,3)18-8(17)14-7-13-5(4-19-7)10(11,12)6(15)16/h4H,1-3H3,(H,15,16)(H,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFIRNJIKQISHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=CS1)C(C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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